N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a novel compound characterized by the presence of two pyridazinone rings. Pyridazinones are known for their broad spectrum of biological activities, making this compound of significant interest in various fields of scientific research. This article delves into the synthetic routes, chemical properties, scientific applications, and unique aspects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves the following steps:
Formation of the Intermediate
React 3-cyclopropyl-6-oxopyridazine with ethylene dibromide in the presence of a base, such as potassium carbonate, to obtain the intermediate N-(2-bromoethyl)-3-cyclopropyl-6-oxopyridazine.
Nucleophilic Substitution
React the intermediate with 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide under anhydrous conditions, often using acetonitrile as the solvent.
Industrial Production Methods
In an industrial setting, the compound can be produced in large scale by:
Batch Processing
Carrying out the synthetic reactions in large reactors, optimizing reaction conditions for yield and purity.
Continuous Flow Synthesis
Utilizing continuous flow reactors for more consistent quality and efficient production. This method can minimize the formation of by-products and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide undergoes several types of reactions:
Oxidation
Oxidative conditions can modify the cyclopropyl group or the pyridazinone rings.
Reduction
Reductive conditions can reduce the pyridazinone rings to dihydropyridazinones.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Acetonitrile, dichloromethane, methanol.
Major Products
Oxidation: : Formation of carboxylic acids or alcohols from the oxidation of the cyclopropyl group.
Reduction: : Formation of reduced pyridazinone derivatives.
Scientific Research Applications
This compound is utilized in various scientific research applications:
Chemistry
As a building block for the synthesis of more complex molecules.
Biology
Investigating its role as a potential enzyme inhibitor due to the presence of pyridazinone rings.
Medicine
Potential therapeutic uses, particularly in targeting specific pathways in cancer or inflammation.
Industry
As a precursor for manufacturing advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exerts its effects involves:
Molecular Targets
Enzyme inhibition: The compound can bind to the active sites of enzymes, preventing their normal function.
Pathways Involved
Interfering with signaling pathways crucial for cell proliferation and survival, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-phenyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-cyclopropylpyridazin-1(6H)-yl)acetamide
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)acetamide
Uniqueness
Structural Uniqueness
The specific arrangement and substitution on the pyridazinone rings make it unique.
Biological Activity
Its efficacy and selectivity in enzyme inhibition differentiate it from similar compounds.
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound with significant biological activity, particularly in the realms of cancer research and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that integrates a cyclopropyl group and pyridazinone moieties. The molecular formula is C16H18N4O2 with a molecular weight of approximately 302.35 g/mol. The structural features are crucial for its biological activity, influencing interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C16H18N4O2 |
Molecular Weight | 302.35 g/mol |
CAS Number | 2097862-97-8 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the Cyclopropyl Group : Cyclopropanation reactions using diazomethane or cyclopropylcarbene precursors are common methods.
- Amide Bond Formation : The final step involves coupling the pyridazinone intermediate with appropriate acetic acid derivatives under conditions that promote amide bond formation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly against non-small cell lung carcinoma (NSCLC) and central nervous system (CNS) tumors. In vitro studies have shown that it induces G1 cell cycle arrest and apoptosis in cancer cell lines. For instance, in studies involving various cancer cell lines, it demonstrated a log GI(50) value of -6.01 against HOP-92 cells and -6.00 against U251 cells, indicating potent inhibitory effects on cell proliferation .
The mechanism of action appears to involve the modulation of specific enzymes or receptors associated with tumor growth. It may inhibit key signaling pathways that promote cancer cell survival and proliferation. The compound's structure suggests potential interactions with active sites on target proteins, altering their conformations and functions.
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the efficacy of this compound against NSCLC.
- Findings : The compound showed significant inhibition of tumor growth in vitro, with notable selectivity towards cancerous cells compared to normal cells.
-
Mechanistic Study :
- Objective : Investigate the binding affinity of the compound to specific enzymes involved in tumor metabolism.
- Findings : The compound was found to bind effectively to target enzymes, leading to decreased enzymatic activity associated with tumor progression.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-19(22-12-13-25-20(28)10-8-18(23-25)16-6-7-16)14-26-21(29)11-9-17(24-26)15-4-2-1-3-5-15/h1-5,8-11,16H,6-7,12-14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGHNBCZXQUVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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